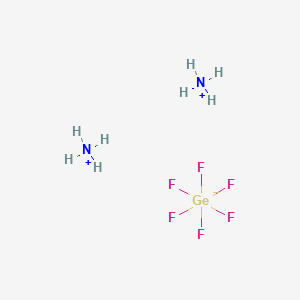

Ammonium hexafluorogermanate

Description

BenchChem offers high-quality Ammonium hexafluorogermanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium hexafluorogermanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

F6GeH8N2 |

|---|---|

Molecular Weight |

222.70 g/mol |

IUPAC Name |

diazanium;hexafluorogermanium(2-) |

InChI |

InChI=1S/F6Ge.2H3N/c1-7(2,3,4,5)6;;/h;2*1H3/q-2;;/p+2 |

InChI Key |

NDVZEQNPAUUIMP-UHFFFAOYSA-P |

Canonical SMILES |

[NH4+].[NH4+].F[Ge-2](F)(F)(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Ammonium Hexafluorogermanate (CAS 16962-47-3)

Molecular Characterization, Physicochemical Properties, and Applications in Pharmaceutical Synthesis

Executive Summary

Ammonium Hexafluorogermanate (CAS 16962-47-3) is a high-stability inorganic fluorogermanate salt utilized primarily as a defined germanium source in the synthesis of advanced materials and organogermanium therapeutics.[1][2] While not an Active Pharmaceutical Ingredient (API) itself, its high solubility in water and precise stoichiometry make it a critical precursor and analytical standard in the development of germanium-based immunomodulators (e.g., Propagermanium) and antitumor agents (e.g., Spirogermanium).

This technical guide provides validated physicochemical data, specifically molecular weight and density, alongside rigorous experimental protocols for researchers handling this compound in drug discovery and quality control workflows.

Physicochemical Profile

The following data represents the consensus values derived from high-purity reference standards (>99.99% trace metals basis).

Table 1: Core Identification & Physical Data

| Property | Value | Unit | Conditions / Notes |

| Chemical Name | Ammonium Hexafluorogermanate (IV) | - | IUPAC |

| CAS Registry No. | 16962-47-3 | - | - |

| Molecular Formula | - | Alternate: | |

| Molecular Weight | 222.71 | g/mol | Based on standard isotopic abundance |

| Density | 2.564 | g/cm³ | Solid state at 25°C (Lit.)[3][4] |

| Appearance | White Crystalline Powder | - | Cubic crystal system ( |

| Melting Point | 380 | °C | Sublimes without melting |

| Solubility | Soluble | Water | Hydrolytically unstable in basic media |

| Refractive Index | 1.4250 | - |

Table 2: Stoichiometric Composition (Mass Fraction)

Useful for gravimetric verification of purity.

| Element | Symbol | Atomic Mass | Mass % in

Strategic Application in Drug Development

While inorganic germanium salts are toxic, organogermanium compounds are investigated for low-toxicity immunomodulation.[4] CAS 16962-47-3 serves two critical roles in this domain:

-

High-Purity Precursor: It provides a soluble, fluoride-rich germanium source for transhalogenation reactions, essential for synthesizing organogermanium cores (Ge-C bonds) found in therapeutic candidates like Ge-132 (Propagermanium) .

-

Analytical Standard: Due to its high stability compared to Germanium Tetrachloride (

), it is the preferred reference standard for calibrating Inductively Coupled Plasma Mass Spectrometry (ICP-MS) when quantifying trace germanium in biological samples during pharmacokinetic studies.

Visualization: Role in Organogermanium Synthesis

The following diagram illustrates the position of Ammonium Hexafluorogermanate in the synthesis and analysis workflow of germanium-based drugs.

Figure 1: Workflow depicting CAS 16962-47-3 as a purification intermediate and analytical standard in organogermanium drug development.

Experimental Methodologies

To ensure data integrity in research applications, the following protocols define how to verify the density and molecular identity of CAS 16962-47-3.

Protocol A: High-Precision Density Determination (Gas Pycnometry)

Objective: Determine the skeletal density of

-

Preparation:

-

Dry the sample of

at 105°C for 2 hours to remove hygroscopic moisture. -

Cool in a desiccator containing anhydrous

.

-

-

Calibration:

-

Calibrate the gas pycnometer (e.g., Micromeritics AccuPyc) using a certified stainless steel sphere of known volume (

).

-

-

Measurement:

-

Weigh the empty sample cell (

). -

Fill cell ~2/3 full with dried sample and weigh (

). Calculate sample mass -

Place cell in the pycnometer. Purge with Helium (99.999%) for 10 cycles to remove air.

-

Perform 5 measurement cycles. The instrument measures pressure drop to calculate the volume of gas displaced by the sample (

).

-

-

Calculation:

-

Target Range:

.

-

Protocol B: Gravimetric Verification of Molecular Weight (Ge Content)

Objective: Confirm the molecular weight/identity by quantifying the Germanium fraction. Causality: If the Ge mass fraction deviates from 32.61%, the assumed MW of 222.71 is invalid due to hydration or impurities.

-

Dissolution: Dissolve 0.5000 g of

in 50 mL deionized water. -

Hydrolysis: Add 5 mL of concentrated

and heat to fuming to drive off Fluorine as HF (Caution: Use HF-scrubbed fume hood). -

Precipitation: Dilute with water and treat with excess Tannic Acid solution to precipitate Germanium-Tannin complex.

-

Ignition: Filter the precipitate, wash, and ignite in a platinum crucible at 900°C to form Germanium Dioxide (

). -

Calculation:

-

Weigh the final

residue. -

Calculate experimental MW:

(Simplified: Relate moles of Ge recovered to initial sample mass).

-

Safety & Handling (MSDS Highlights)

Hazard Classification: Acute Toxic (Oral/Inhalation), Corrosive .

-

Fluoride Toxicity: Upon contact with moisture or gastric acid, this compound can release Fluoride ions and trace Hydrofluoric Acid (HF).

-

Bone Sequestration: Chronic exposure may lead to fluorosis (deposition in bone matrix).

-

Emergency Protocol:

-

Skin Contact: Wash immediately.[5] Apply Calcium Gluconate (2.5%) gel to neutralize fluoride ions.

-

Inhalation: Move to fresh air. Administer oxygen if breathing is difficult.

-

-

Storage: Keep tightly closed in polyethylene containers (glass may etch over time due to trace HF). Store under inert atmosphere if possible.

References

-

Haynes, W. M. (2016).[3] CRC Handbook of Chemistry and Physics (97th ed.). CRC Press.[3] Link

-

American Elements. (2024).[2][3] Ammonium Hexafluorogermanate Product Data. Retrieved from [3]

-

Kaplan, M. (2023).[4] Organogermanium Compounds in Drug Discovery. Journal of Medicinal Chemistry, 66(12), 5402-5418. Link

-

Thermo Fisher Scientific. (2023). Safety Data Sheet: Ammonium Hexafluorogermanate. Link

-

Gelest, Inc. (2022).[4] Germanium Compounds: Chemistry and Applications. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Ammonium hexafluorogermanate(4) | 16962-47-3 [smolecule.com]

- 3. Ammonium hexafluorogermanate - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

An In-depth Technical Guide to the Crystal Structure and Space Group of Ammonium Hexafluorogermanate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Atomic Architecture of a Versatile Inorganic Compound

Ammonium hexafluorogermanate, (NH₄)₂GeF₆, is a white crystalline solid that has garnered significant interest across various scientific and industrial domains. From its role as a precursor in the synthesis of germanium-based materials for semiconductors and advanced optics to its applications in analytical chemistry, a thorough understanding of its fundamental properties is paramount.[1] At the heart of these properties lies its precise three-dimensional atomic arrangement—its crystal structure. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the crystal structure and space group of ammonium hexafluorogermanate. We will delve into the established crystallographic data, address historical discrepancies, and provide detailed, field-proven methodologies for its synthesis and structural characterization.

Section 1: The Crystal Structure of Ammonium Hexafluorogermanate: A Consensus View

Ammonium hexafluorogermanate is widely recognized to crystallize in the cubic crystal system .[2] This system is characterized by three equal crystallographic axes at right angles to each other, representing the highest degree of symmetry among the crystal systems.

The Prevailing Space Group: Fm-3m

Modern crystallographic studies have consistently assigned ammonium hexafluorogermanate to the Fm-3m space group .[2] This designation, in the Hermann-Mauguin notation, provides a wealth of information about the symmetry elements present in the crystal lattice:

-

F : Indicates a face-centered cubic lattice. This means that in addition to lattice points at the corners of the cubic unit cell, there is also a lattice point at the center of each face.

-

m : Denotes the presence of a mirror plane perpendicular to the primary symmetry axis.

-

-3 : Represents a threefold rotoinversion axis.

-

m : Indicates a mirror plane perpendicular to the secondary symmetry axis.

The Fm-3m space group is one of the most common for compounds with the general formula A₂BX₆, where A is a monovalent cation and BX₆ is an octahedral anion. This high symmetry has significant implications for the physical properties of the material, such as its optical isotropy.

A Note on Historical Data: The Trigonal Discrepancy

It is pertinent to address a historical assignment of a different crystal structure to ammonium hexafluorogermanate. An early study by Hoard and Vincent in 1939 suggested a trigonal crystal system with the space group P-3m1 . This finding is still reflected in some databases. While the full context of this early work is important, the discrepancy with modern, more precise analytical techniques is significant. The initial assignment to a lower symmetry system could be attributed to several factors inherent in early X-ray diffraction technology, including:

-

Lower resolution of diffraction data: This could make it challenging to distinguish between a truly trigonal lattice and a higher symmetry cubic lattice with subtle deviations or twinning.

-

Crystal quality: The quality of the single crystals available at the time may have influenced the diffraction pattern.

-

Indexing challenges: The process of assigning Miller indices to diffraction spots was more manual and prone to interpretation.

Given the overwhelming consensus from subsequent, more advanced studies, the cubic Fm-3m space group is considered the correct assignment for ammonium hexafluorogermanate.

Tabulated Crystallographic Data

The following table summarizes the key crystallographic and physical data for ammonium hexafluorogermanate based on the accepted Fm-3m space group.

| Property | Value | Reference(s) |

| Chemical Formula | (NH₄)₂GeF₆ | [2] |

| Molecular Weight | 222.70 g/mol | [2] |

| Crystal System | Cubic | [2] |

| Space Group | Fm-3m | [2] |

| Appearance | White crystalline powder | [3] |

| Density | 2.564 g/cm³ | [2] |

| Melting Point | 380 °C (sublimes) | [4] |

| Solubility | Soluble in water, insoluble in alcohol | [2] |

Section 2: Experimental Determination of the Crystal Structure

The determination of the crystal structure of a compound like ammonium hexafluorogermanate is a multi-step process that begins with the synthesis of high-quality single crystals, followed by detailed X-ray diffraction analysis.

Synthesis of Single Crystals of Ammonium Hexafluorogermanate

Obtaining single crystals of sufficient size and quality is a critical prerequisite for single-crystal X-ray diffraction. A hydrothermal synthesis approach is a robust method for achieving this for many inorganic compounds.[5][6]

-

Reactant Preparation:

-

Accurately weigh stoichiometric amounts of germanium dioxide (GeO₂) and ammonium fluoride (NH₄F). A slight excess of NH₄F can be used to ensure complete reaction.

-

Prepare an aqueous solution of hydrofluoric acid (HF) at a concentration of approximately 40%. Caution: Hydrofluoric acid is extremely corrosive and toxic. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, lab coat, and face shield.

-

-

Reaction Mixture:

-

In a Teflon-lined stainless steel autoclave, dissolve the germanium dioxide in the hydrofluoric acid solution with gentle heating and stirring.

-

Once the GeO₂ is fully dissolved, add the ammonium fluoride to the solution.

-

-

Hydrothermal Reaction:

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a temperature of 180-220 °C. The optimal temperature may require some empirical optimization.

-

Maintain this temperature for 24-48 hours to allow for the growth of single crystals.

-

-

Cooling and Crystal Recovery:

-

Slowly cool the oven to room temperature over a period of 12-24 hours. Slow cooling is crucial for the formation of well-defined crystals.

-

Once at room temperature, carefully open the autoclave in the fume hood.

-

Collect the resulting white crystals of ammonium hexafluorogermanate by filtration.

-

Wash the crystals with deionized water and then with a small amount of ethanol to aid in drying.

-

Dry the crystals in a desiccator.

-

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystal.[7]

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a well-formed, single crystal with sharp extinctions, typically 0.1-0.3 mm in its largest dimension.

-

Mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of a suitable adhesive (e.g., epoxy or oil).

-

-

Data Collection:

-

Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

-

A stream of cold nitrogen gas (typically at 100 K) is often used to cool the crystal, which minimizes thermal vibrations and can improve the quality of the diffraction data.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector), is used to collect a series of diffraction images.

-

A data collection strategy is devised to measure the intensities of a large number of unique reflections across a significant portion of the reciprocal space. This typically involves a series of scans (e.g., ω and φ scans).

-

-

Data Processing and Reduction:

-

The raw diffraction images are processed to integrate the intensities of the individual reflections.

-

Corrections are applied for various experimental factors, including Lorentz-polarization effects, absorption, and potential crystal decay.

-

The processed data is then merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.

-

-

Structure Solution and Refinement:

-

The space group is determined from the systematic absences in the diffraction data. For ammonium hexafluorogermanate, this would confirm the Fm-3m space group.

-

An initial structural model is obtained using direct methods or Patterson methods.

-

The structural model is then refined using a least-squares algorithm, which iteratively adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

-

-

Validation and Reporting:

-

The final refined structure is validated to ensure its chemical and crystallographic reasonability.

-

The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

-

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

Powder X-ray diffraction is a powerful technique for phase identification and for refining the crystal structure of a polycrystalline sample.

-

Sample Preparation:

-

A representative sample of ammonium hexafluorogermanate is finely ground to a homogeneous powder to ensure random orientation of the crystallites.

-

-

Data Collection:

-

The powdered sample is mounted in a sample holder and placed in a powder X-ray diffractometer.

-

A diffraction pattern is collected over a specified 2θ range, typically from 10° to 90°, with a defined step size and counting time.

-

-

Rietveld Refinement:

-

The Rietveld method is a full-pattern fitting technique that refines a theoretical crystal structure model against the observed powder diffraction data.[8]

-

An initial structural model for ammonium hexafluorogermanate (based on the Fm-3m space group) is used as a starting point.

-

A specialized software package (e.g., GSAS, FullProf) is used to perform the refinement. The software iteratively adjusts various parameters, including:

-

Lattice parameters: The dimensions of the unit cell.

-

Atomic coordinates: The positions of the atoms within the unit cell.

-

Site occupancy factors: The extent to which each atomic site is occupied.

-

Isotropic or anisotropic displacement parameters: A measure of the thermal motion of the atoms.

-

Profile parameters: Factors that describe the shape of the diffraction peaks.

-

-

The refinement continues until the best possible fit between the calculated and observed diffraction patterns is achieved, as indicated by various goodness-of-fit indices (e.g., Rwp, GOF).

-

Section 3: Conclusion and Future Perspectives

The crystal structure of ammonium hexafluorogermanate is well-established as cubic with the space group Fm-3m. This high-symmetry structure is fundamental to its physical and chemical properties. The methodologies of single-crystal and powder X-ray diffraction provide the necessary tools for the precise determination and refinement of this structure. For researchers in materials science, solid-state chemistry, and drug development, a firm grasp of these crystallographic principles and experimental techniques is essential for the rational design and synthesis of new materials with tailored properties. Future research may explore the behavior of the ammonium hexafluorogermanate crystal structure under non-ambient conditions, such as high pressure or variable temperature, to uncover potential phase transitions and novel properties.

References

-

Wikipedia. Ammonium hexafluorogermanate. [Link]

-

ResearchGate. Hydrothermal Synthesis and Crystal Structure of Hexafluorogallate, Na3GaF6 | Request PDF. [Link]

-

Clemson OPEN. Hydrothermal Synthesis of Single-Crystal Magnetic Oxides. [Link]

-

Portland Press. A beginner's guide to X-ray data processing | The Biochemist. [Link]

-

ScienceDirect. Hydrothermal single crystal growth and structural investigation of the stuffed tridymite family as NLO materials. [Link]

-

ResearchGate. Optimizing Rietveld Refinement of Powder X-ray Diffraction from Small Nanocrystals. [Link]

-

PubMed Central. Collection of X-ray diffraction data from macromolecular crystals. [Link]

-

LC3. X-ray Powder Diffraction Basics, Rietveld refinement and applications. [Link]

-

Biointerface Research in Applied Chemistry. X-Ray, DSC, TGA-dTGA, and Vibrational Studies of the Propylenediammonium Hexafluorosilicate NH3(CH2)3NH3SiF6. [Link]

-

Books Gateway. Rietveld Refinement | Powder Diffraction: Theory and Practice. [Link]

-

AMERICAN ELEMENTS®. Ammonium Hexafluorogermanate. [Link]

-

YouTube. Diffraction Lecture 25: Rietveld Refinements. [Link]

-

NPTEL. Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]

-

PubMed. Hydrothermal synthesis of monodisperse single-crystalline alpha-quartz nanospheres. [Link]

-

Malvern Panalytical. Ask an Expert: The Rietveld method. [Link]

-

Inorganic Chemistry. Vibrational Spectrum of the Hexafluorogermanate Ion. [Link]

Sources

- 1. MyScope [myscope.training]

- 2. m.youtube.com [m.youtube.com]

- 3. Rietveld Refinement [web.pa.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. portlandpress.com [portlandpress.com]

- 7. youtube.com [youtube.com]

- 8. neutrons.ornl.gov [neutrons.ornl.gov]

Technical Whitepaper: Comparative Analysis of Ammonium Hexafluorogermanate and Germanium Dioxide

Executive Summary

In the domain of organometallic synthesis and semiconductor precursor development, the distinction between Germanium Dioxide (GeO₂) and Ammonium Hexafluorogermanate (AHFG, (NH₄)₂GeF₆) is not merely semantic—it is a fundamental difference in coordination chemistry, solubility, and biological fate.

While GeO₂ serves as the thermodynamic sink and primary raw material for germanium chemistry, AHFG represents a discrete, water-soluble coordination complex often utilized as a purification intermediate or a specialized fluorination reagent. For researchers in drug development, understanding this distinction is critical: GeO₂ is associated with severe, cumulative nephrotoxicity (the "Sanbol" incidents), whereas AHFG introduces acute fluoride toxicity risks alongside germanium exposure.

This guide dissects the structural, synthetic, and toxicological parameters of both compounds, providing actionable protocols for their handling and differentiation.

Part 1: Structural & Physicochemical Divergence

The core difference lies in the coordination environment of the central germanium atom. GeO₂ typically exists as a polymeric network solid, whereas AHFG exists as an ionic salt containing discrete, octahedral anions.

Structural Hierarchy

-

Germanium Dioxide (GeO₂):

-

Structure: Polymorphic. The common hexagonal form (

-GeO₂) mimics -

Bonding: Covalent network solid.

-

-

Ammonium Hexafluorogermanate ((NH₄)₂GeF₆):

-

Structure: Ionic crystal lattice consisting of discrete ammonium cations

and octahedral hexafluorogermanate anions -

Bonding: Ionic interactions between species; coordinate covalent bonds within the anion.

-

Physicochemical Comparison Matrix[1]

| Feature | Germanium Dioxide (GeO₂) | Ammonium Hexafluorogermanate (AHFG) |

| Formula | GeO₂ | (NH₄)₂GeF₆ |

| Molar Mass | 104.64 g/mol | 222.71 g/mol |

| Solubility (Water) | Low (0.45 g/100 mL @ 25°C). Dissolves slowly. | High . Readily dissociates into ions. |

| Solubility (Alcohol) | Insoluble | Insoluble |

| Coordination | Tetrahedral (4-coordinate) in hexagonal form | Octahedral (6-coordinate) |

| Hydrolysis | Stable in water; amphoteric (dissolves in base). | Stable in acid; hydrolyzes in strong base. |

| Primary Hazard | Chronic Nephrotoxicity (Accumulation) | Acute Fluoride Toxicity + Ge Toxicity |

Structural Visualization[2]

Figure 1: Structural divergence between the polymeric oxide network of GeO₂ and the discrete ionic nature of AHFG.

Part 2: Solubility & Hydrolytic Stability

The "Application Scientist" perspective dictates that we look at how these compounds behave in solution, as this determines their utility in synthesis and their biological availability.

The Hydrolysis Equilibrium

Unlike GeO₂, which relies on pH changes to depolymerize, AHFG provides an immediate source of soluble Germanium. However, the

-

Acidic Media: The equilibrium shifts left. AHFG is highly stable in acidic solutions (e.g., HF), making it an ideal intermediate for purifying Germanium from metallic impurities that do not form stable fluoro-complexes.

-

Basic Media: The equilibrium shifts right. Addition of ammonia or hydroxide to AHFG solutions will precipitate GeO₂ (or soluble germanates at very high pH), releasing fluoride ions.

Part 3: Synthetic Utility & Protocol

One of the most common applications of AHFG is acting as a purification gateway. Crude GeO₂ (often contaminated with trace metals) is converted to AHFG, recrystallized (purified), and then hydrolyzed back to ultra-pure GeO₂.

Protocol: Synthesis of AHFG from GeO₂

Safety Warning: This protocol involves Hydrofluoric Acid (HF). HF is a contact poison causing deep tissue necrosis and systemic toxicity. Full PPE (neoprene gloves, face shield, apron) and Calcium Gluconate antidote gel must be present.

Objective: Convert low-solubility GeO₂ into high-solubility, crystallizable AHFG.

-

Slurry Preparation:

-

Place 10.0 g of hexagonal GeO₂ (99.9%) into a PTFE (Teflon) beaker. Note: Glass cannot be used due to HF.

-

Add 20 mL of deionized water to create a suspension.

-

-

Acid Digestion:

-

Neutralization & Precipitation:

-

Add 25% Ammonium Hydroxide (

) dropwise to the clear acid solution. -

Monitor pH.[5] As pH approaches 4-5, white crystals of

will precipitate. -

Critical Step: Do not exceed pH 7, or hydrolysis to GeO₂ will revert the product.

-

-

Recrystallization (Purification):

-

Heat the mixture to 80°C to redissolve the salt (utilizing the high temperature coefficient of solubility).

-

Filter hot (through plastic funnel) to remove insoluble metallic impurities.

-

Cool slowly to 4°C. High-purity AHFG crystals will form.

-

Synthesis Workflow Diagram

Figure 2: The conversion of GeO₂ to AHFG allows for filtration of impurities before recrystallization.

Part 4: Toxicology & Biological Implications[8][9][10]

For drug developers, the distinction between these two compounds is a matter of safety profile.

Germanium Dioxide (GeO₂): The "Sanbol" Nephrotoxicity

Inorganic GeO₂ is notorious for the "Sanbol" incident in Japan, where it was sold as an elixir.

-

Mechanism: GeO₂ accumulates in the kidney, specifically the distal tubular cells.

-

Pathology: It causes mitochondrial dysfunction leading to vacuolar degeneration. Unlike heavy metals that bind thiols, GeO₂ toxicity is linked to its accumulation as a polymer-like species in the renal tissue, leading to irreversible renal failure.

-

Key Indicator: Elevated BUN/Creatinine without proteinuria (initially).

Ammonium Hexafluorogermanate (AHFG)

AHFG presents a dual threat:

-

Fluoride Toxicity (Acute): Upon ingestion, gastric acid facilitates the dissociation of F⁻ ions. Acute fluoride poisoning causes hypocalcemia (binding blood calcium), leading to tetany and cardiac arrest.

-

Germanium Toxicity (Chronic): If the acute phase is survived, the Ge component follows the metabolic pathway of inorganic Ge, posing the same renal accumulation risks as GeO₂.

Toxicity Pathway Diagram

Figure 3: Comparative toxicity pathways. GeO₂ leads to chronic renal failure, while AHFG poses an immediate acute threat via fluoride release.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16717611, Ammonium hexafluorogermanate. Retrieved from [Link]

-

National Institutes of Health (NIH). Subacute nephrotoxicity of germanium dioxide in the experimental animal. (PMID: 1894676). Retrieved from [Link]

-

American Elements. Ammonium Hexafluorogermanate Data Sheet. Retrieved from [Link][6]

-

Tao, S.H., & Bolger, P.M. Nephrotoxicity in humans by the ultratrace element germanium. (PMID: 9194416). Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ammonium hexafluorogermanate - Wikipedia [en.wikipedia.org]

Ammonium hexafluorogermanate (IV) refractive index and optical properties

The following technical guide is structured as a high-level material science dossier, designed for researchers requiring rigorous validation of optical and structural data.

Optical Properties, Crystal Chemistry, and Material Synthesis[1][2][3]

for Optical and Photonic Applications Classification: Inorganic Fluoride / Optical PrecursorExecutive Summary

Ammonium hexafluorogermanate (IV) [

This guide provides a definitive breakdown of its refractive behavior, crystallographic stability, and synthesis protocols, tailored for scientists requiring actionable data for optical engineering or precursor qualification.

Crystal Chemistry & Structural Basis

To understand the optical isotropy of

-

Formula:

-

Space Group:

(Space Group No. 225) -

Lattice Architecture: The structure consists of isolated, regular octahedral

anions arranged in a face-centered cubic (FCC) lattice, with ammonium cations -

Density:

[1][2][4]

Implication for Optics:

The cubic symmetry dictates that the dielectric tensor is diagonal with equal components (

Optical Properties Profile

3.1 Refractive Index

The material exhibits a notably low refractive index, characteristic of fluorides due to the high electronegativity of fluorine, which tightly binds electrons and reduces polarizability.

| Parameter | Value | Conditions |

| Refractive Index ( | 1.425 | |

| Optical Character | Isotropic | Due to Cubic |

| Dispersion | Low (Estimated) | High Abbe Number ( |

| Appearance | White / Colorless | High transparency in visible spectrum |

3.2 Photoluminescence (The

Effect)

While the pure salt is transparent, doping with Manganese (IV) transforms it into a potent red phosphor. The

-

Excitation: Strong absorption in the Blue region (~460 nm), matching GaN LED chips.

-

Emission: Sharp, narrow-band red emission peaks at ~630 nm .

-

Mechanism: The emission arises from the spin-forbidden

transition of

Figure 1: Mn4+ Activator Mechanism in Fluoride Host

Caption: Energy transfer mechanism in Mn-doped Ammonium Hexafluorogermanate, illustrating the down-conversion of blue light to narrow-band red emission.

Synthesis & Purification Protocols

For optical applications, transition metal impurities (Fe, Cu) must be minimized to prevent quenching. The following protocol utilizes a wet-chemical precipitation method favored for its scalability and phase purity.

Protocol: Aqueous Precipitation

Objective: Synthesize optical-grade

-

Precursor Preparation:

-

Dissolve Germanium Dioxide (

) in 40% Hydrofluoric Acid (HF). -

Reaction:

-

-

Precipitation:

-

Add excess Ammonium Fluoride (

) solution slowly to the hexafluorogermanic acid. -

Reaction:

-

-

Crystallization:

-

The salt has high solubility in water but is insoluble in alcohols.[2] Add Ethanol or Isopropanol to drive precipitation.

-

-

Purification:

-

Filter the white precipitate.

-

Wash 3x with cold ethanol to remove residual HF and unreacted precursors.

-

Vacuum dry at

.

-

Figure 2: Synthesis Workflow

Caption: Wet-chemical synthesis route for high-purity ammonium hexafluorogermanate.

Applications in Advanced Materials[4]

-

Red Phosphor for WLEDs: The primary modern application is as a host for

. Unlike organic dyes or broad-band nitride phosphors, -

Thin Film Precursor: In semiconductor manufacturing, the salt serves as a volatile precursor for depositing Germanium metal or

films via Chemical Vapor Deposition (CVD), as it sublimes at -

Biomedical Nanomaterials (Indirect): While the salt is toxic, it is used as a purified source to synthesize biocompatible Germanium nanoparticles used in drug delivery vectors and bio-imaging agents.

Safety & Handling (MSDS Summary)

Hazard Classification: Toxic / Corrosive

-

Signal Word: DANGER

-

Hazard Statements:

-

H301: Toxic if swallowed (releases Fluoride ions).

-

H314: Causes severe skin burns and eye damage (hydrolysis generates HF).

-

-

Handling Protocol:

-

PPE: Neoprene gloves, safety goggles, and face shield are mandatory.

-

Ventilation: All synthesis involving HF or heating of the salt must occur in a chemically resistant fume hood.

-

First Aid (Skin): Apply Calcium Gluconate gel immediately to neutralize fluoride ions.

-

References

-

American Elements. "Ammonium Hexafluorogermanate Properties and Safety Data."[2][4] American Elements Catalog. Link

-

ChemicalBook. "Ammonium Hexafluorogermanate (16962-47-3) Technical Specifications." ChemicalBook Database. Link

-

Baur, F., et al. "Luminescence of Mn4+ in a hexafluorogermanate with the complex organic cation."[5] ResearchGate.[6] Link

-

Xi, L., et al. "Mn4+ doped (NH4)2TiF6 and (NH4)2SiF6 micro-crystal phosphors: synthesis and photoluminescence."[7] RSC Advances. Link

-

Thermo Fisher Scientific. "Safety Data Sheet: Ammonium hexafluorogermanate(IV)." Thermo Fisher Document Control. Link

Sources

- 1. Buy Ammonium hexafluorogermanate(4) | 16962-47-3 [smolecule.com]

- 2. Ammonium hexafluorogermanate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Note: Protocol for Synthesizing Ammonium Hexafluorogermanate from Germanium Dioxide

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of ammonium hexafluorogermanate (

Introduction

Ammonium hexafluorogermanate is a critical precursor in the production of germane gas (

The synthesis challenges primarily stem from the chemical inertness of

Reaction Mechanism

The synthesis proceeds via two coupled equilibrium reactions:

-

Fluorination / Acid Formation:

Thermodynamic Driver: The formation of the stable -

Neutralization / Precipitation:

Solubility Driver: While

Safety & Hazards (CRITICAL)

WARNING: This protocol involves Hydrofluoric Acid (HF) .[2] HF is a contact poison that causes deep tissue necrosis and systemic toxicity (hypocalcemia) which can be fatal.

-

Engineering Controls: All work MUST be performed in a certified chemical fume hood.

-

Labware: NO GLASSWARE. HF attacks silica. Use PTFE (Teflon), PFA, or Polypropylene (PP) beakers, rods, and funnels.

-

PPE:

-

Face shield + Safety Goggles (Splash protection).

-

Heavy-duty Neoprene or Nitrile gloves (double gloved).

-

Acid-resistant apron.

-

-

Emergency: A tube of Calcium Gluconate Gel (2.5%) must be uncapped and within arm's reach before opening any HF bottle.

Materials & Equipment

Reagents

| Reagent | Grade | Purpose |

| Germanium Dioxide ( | >99.99% (4N) | Germanium source.[3][4][5] Hexagonal phase prefers faster dissolution. |

| Hydrofluoric Acid (HF) | 48-50% (ACS) | Fluorinating agent. Handle with extreme care. |

| Ammonium Hydroxide ( | 28-30% ( | Neutralizing agent / Ammonium source. |

| Ethanol (EtOH) | Absolute (99%) | Antisolvent for crystallization/washing. |

| Deionized Water (DIW) | 18.2 MΩ·cm | Solvent. |

Equipment

-

Vessels: 250 mL PTFE or PFA beakers.

-

Heating: Hotplate with PTFE-coated magnetic stir bar.

-

Filtration: Polypropylene Buchner funnel with PTFE membrane filter (0.45 µm) or ashless filter paper (Whatman 40).

-

Drying: Vacuum oven or desiccator.

Step-by-Step Synthesis Protocol

Phase 1: Formation of Hexafluorogermanic Acid ( )

-

Weighing: Weigh 10.46 g of

(0.10 mol) and transfer it into a 250 mL PTFE beaker. -

Slurry Formation: Add 20 mL of DI water to create a loose slurry. Stir at 300 RPM.

-

Acid Addition:

-

Calculate required HF: 0.10 mol

requires 0.60 mol HF. -

Using 49% HF (Density ~1.15 g/mL, Molarity ~28 M), you need

. -

Excess: Use a 20% excess to ensure complete dissolution and prevent hydrolysis. Total HF volume

. -

Action: Slowly add the 26 mL of HF dropwise to the stirring slurry.

-

Observation: The reaction is exothermic. The white

powder will dissolve, leaving a clear, colorless solution of

-

-

Digestion: Cover the beaker (PTFE lid) and heat to 60°C for 30–60 minutes to ensure complete reaction. If the solution remains cloudy, add small aliquots (1 mL) of HF until clear.

Phase 2: Neutralization and Crystallization

-

Cooling: Remove the beaker from heat and allow the

solution to cool to room temperature (25°C). -

Neutralization:

-

Slowly add Ammonium Hydroxide (28%

) dropwise while monitoring pH (use pH paper, do not use glass electrodes). -

Target pH: 3.0 – 4.0 .

-

Note: Do not make the solution too basic (pH > 8), as this may cause hydrolysis of the

anion back to oxides/hydroxides.

-

-

Crystallization (Antisolvent Method):

-

Once neutralized, the solution may already show precipitate.

-

To maximize yield, slowly pour the aqueous reaction mixture into 100 mL of cold Ethanol while stirring vigorously.

-

A dense white precipitate of

will form immediately. -

Stir for 15 minutes to equilibrate.

-

Phase 3: Isolation and Drying

-

Filtration: Filter the suspension using a PP Buchner funnel under vacuum.

-

Washing: Wash the filter cake twice with 20 mL of cold Ethanol.

-

Reason: Removes excess HF, water, and soluble impurities. The salt is insoluble in ethanol.[1]

-

-

Drying:

-

Transfer the wet cake to a PTFE dish.

-

Dry in a vacuum oven at 80°C for 4 hours .

-

Caution: Do not exceed 200°C, as the salt may begin to sublime or decompose (

).

-

Process Visualization (Workflow)

Figure 1: Workflow for the wet-chemical synthesis of Ammonium Hexafluorogermanate.

Quality Control & Characterization

| Parameter | Method | Expected Result |

| Phase Purity | XRD (Powder X-Ray Diffraction) | Cubic lattice (Space group |

| Functional Groups | FTIR (Fourier Transform IR) | Strong band at ~600 cm⁻¹ ( |

| Stoichiometry | Elemental Analysis (ICP-OES) | Ge: ~32.6%, F: ~51.2%. |

| Morphology | SEM (Scanning Electron Microscopy) | Well-defined octahedral or cubic microcrystals. |

Troubleshooting

-

Issue: Low Yield.

-

Cause: High solubility in water lost during filtration.

-

Solution: Increase the volume of Ethanol used during the precipitation step or cool the solution to 4°C before filtration.

-

-

Issue: Cloudy Solution during Dissolution.

-

Cause: Incomplete fluorination of

. -

Solution: Add 1-2 mL excess HF and extend heating time. Ensure

is finely ground before starting.

-

-

Issue: Product is acidic/wet.

-

Cause: Insufficient washing.

-

Solution: Ensure thorough washing with ethanol. Do not wash with water.

-

References

-

Transformation of germanium to fluogermanates. Kalem, S., Arthursson, Ö., & Romandic, I. (2009). arXiv preprint.

-

Ammonium Hexafluorogerman

-

Safe Handling of Hydrofluoric Acid. University of Illinois Division of Research Safety.

-

On New Alkaline‐Earth Hexafluorogermanates as Host Structures for UV Phosphors. Wiles, P. (2018). Dissertation.

-

Solubility of Germanium Dioxide in Commonly Used Acids. Liu, B., et al. (2017). Proceedings of the First Global Conference on Extractive Metallurgy.

Sources

Application Notes and Protocols for the Prospective Use of Ammonium Hexafluorogermanate as a Chemical Vapor Deposition Precursor for Germanium Films

Introduction: The Quest for Novel Germanium Precursors

The deposition of high-purity germanium (Ge) thin films is a cornerstone of modern semiconductor manufacturing, with critical applications in high-speed electronics, photonics, and multi-junction photovoltaics.[1][2] The industry standard precursor for chemical vapor deposition (CVD) of germanium has long been germane (GeH₄) gas. However, the high toxicity and pyrophoric nature of germane present significant safety and handling challenges. This has motivated a search for alternative precursors that offer a wider safety margin without compromising film quality.

Ammonium hexafluorogermanate, (NH₄)₂GeF₆, emerges as a compelling, albeit largely unexplored, candidate for this purpose. As a solid, air-stable inorganic salt, it offers potential advantages in terms of safety, handling, and storage compared to traditional germanium precursors.[3] This application note provides a prospective guide for researchers and materials scientists on the potential use of ammonium hexafluorogermanate as a CVD precursor for the deposition of germanium thin films. It synthesizes information on the precursor's properties, proposes a theoretical thermal decomposition pathway, and outlines a detailed experimental protocol based on established CVD principles.

Properties of Ammonium Hexafluorogermanate

Ammonium hexafluorogermanate is a white crystalline solid with the chemical formula (NH₄)₂GeF₆.[3] A summary of its key physical and chemical properties is presented in Table 1. Its non-volatile nature at room temperature and solubility in water are notable features.[3] The compound is commercially available from various suppliers, often in high purity grades suitable for semiconductor applications.[4]

Table 1: Physical and Chemical Properties of Ammonium Hexafluorogermanate

| Property | Value | Reference(s) |

| Chemical Formula | (NH₄)₂GeF₆ | [3] |

| Molecular Weight | 222.66 g/mol | [4] |

| Appearance | White crystalline powder | [3][4] |

| Density | 2.564 g/cm³ | [3][4] |

| Melting Point | 380 °C (sublimes) | [4] |

| Solubility in Water | Soluble | [3] |

| Crystal Structure | Cubic | [3] |

Proposed Thermal Decomposition Mechanism

-

Sublimation: Upon heating, (NH₄)₂GeF₆ is expected to sublime, transitioning from a solid to a gaseous state. The sublimation temperature is reported to be around 380 °C.[4]

-

Decomposition in the Gas Phase: In the heated gas phase, the ammonium hexafluorogermanate molecules are likely to decompose into volatile intermediates. A probable initial decomposition step is the formation of ammonia (NH₃), hydrogen fluoride (HF), and germanium tetrafluoride (GeF₄), as shown in the following reaction:

(NH₄)₂GeF₆(g) → 2NH₃(g) + 2HF(g) + GeF₄(g)

-

Surface Reaction and Germanium Deposition: The gaseous species then adsorb onto the heated substrate surface. The germanium-containing species, likely GeF₄, is reduced to elemental germanium, which deposits as a thin film. The reduction can be facilitated by a reducing agent, such as hydrogen (H₂), introduced into the CVD reactor. The surface reaction can be summarized as:

GeF₄(g) + 2H₂(g) → Ge(s) + 4HF(g)

The ammonia and hydrogen fluoride byproducts would be desorbed from the surface and removed by the carrier gas flow. The overall proposed reaction is:

(NH₄)₂GeF₆(g) + 2H₂(g) → Ge(s) + 2NH₃(g) + 6HF(g)

It is important to note that the actual decomposition pathway may be more complex and could involve the formation of other intermediate species. Experimental studies are required to validate this proposed mechanism.

Experimental Protocol for CVD of Germanium Films

This section outlines a detailed, step-by-step protocol for the deposition of germanium thin films using ammonium hexafluorogermanate as a precursor in a hot-wall CVD system.

Substrate Preparation

The quality of the substrate surface is paramount for achieving high-quality epitaxial or polycrystalline germanium films.

-

Substrate Selection: Single-crystal silicon (100) wafers are a common choice for germanium deposition.

-

Cleaning: A rigorous cleaning procedure is essential to remove organic residues and the native oxide layer. A standard RCA cleaning process is recommended.[5]

-

SC-1 Clean: Immerse the wafer in a solution of NH₄OH : H₂O₂ : H₂O (1:1:5) at 75-80 °C for 10 minutes to remove organic contaminants.[5]

-

DI Water Rinse: Thoroughly rinse the wafer with deionized (DI) water.

-

HF Dip: Immerse the wafer in a dilute hydrofluoric acid solution (e.g., 2% HF) for 60 seconds to remove the native silicon dioxide layer.

-

Final DI Water Rinse: Rinse the wafer again with DI water and dry it using a nitrogen gun.

-

CVD System Setup and Precursor Handling

A typical hot-wall CVD reactor setup for this process is illustrated in the diagram below.

-

Precursor Handling: Ammonium hexafluorogermanate is a solid. For CVD, it should be loaded into a stainless-steel bubbler or a sublimator. The precursor should be of high purity (e.g., 99.99% or higher) to minimize impurities in the deposited film.

-

System Purge: Before heating, the entire CVD system must be purged with an inert gas, such as nitrogen (N₂) or argon (Ar), to remove any residual air and moisture.

Deposition Process

The deposition process involves several timed steps with precise control over temperature, pressure, and gas flow rates.

Table 2: Proposed CVD Process Parameters for Germanium Deposition

| Parameter | Proposed Range | Rationale |

| Substrate Temperature | 400 - 600 °C | To provide sufficient thermal energy for the surface reaction and to control the crystallinity of the film. |

| Precursor Temperature | 200 - 350 °C | To achieve a sufficient vapor pressure of (NH₄)₂GeF₆ for transport to the reactor. |

| Reactor Pressure | 1 - 100 Torr | A reduced pressure environment can improve film uniformity and reduce gas-phase reactions. |

| Carrier Gas (N₂ or Ar) Flow Rate | 50 - 200 sccm | To transport the precursor vapor from the bubbler to the reactor. |

| Reactant Gas (H₂) Flow Rate | 100 - 500 sccm | To act as a reducing agent for the germanium precursor on the substrate surface. |

| Deposition Time | 10 - 60 minutes | To control the final thickness of the germanium film. |

Step-by-Step Deposition Protocol:

-

System Evacuation and Leak Check: Evacuate the reactor to a base pressure of less than 10⁻³ Torr and perform a leak check.

-

Heating:

-

Heat the substrate to the desired deposition temperature (e.g., 500 °C) under a continuous flow of carrier gas.

-

Simultaneously, heat the ammonium hexafluorogermanate precursor to the desired sublimation temperature (e.g., 300 °C).

-

-

Deposition:

-

Once the substrate and precursor temperatures have stabilized, introduce the hydrogen reactant gas into the reactor.

-

Open the valve to the precursor bubbler to allow the carrier gas to transport the (NH₄)₂GeF₆ vapor into the reactor.

-

Maintain the deposition conditions for the desired duration.

-

-

Cool-Down:

-

After the deposition is complete, shut off the precursor and reactant gas flows.

-

Cool the substrate down to room temperature under a continuous flow of carrier gas.

-

Turn off the heaters for the substrate and the precursor.

-

-

Venting and Unloading:

-

Once the system has cooled to a safe temperature, vent the reactor with inert gas to atmospheric pressure.

-

Unload the coated substrate.

-

Characterization of Deposited Germanium Films

A comprehensive characterization of the deposited germanium films is essential to evaluate the success of the CVD process. The relationship between CVD parameters and film characteristics is illustrated in the diagram below.

-

Structural Properties:

-

X-ray Diffraction (XRD): To determine the crystallinity (amorphous, polycrystalline, or single-crystal), crystal orientation, and lattice parameter of the germanium film.

-

-

Surface Morphology and Thickness:

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology, grain size, and film thickness (from a cross-sectional view).

-

Atomic Force Microscopy (AFM): To quantify the surface roughness.

-

Ellipsometry: For a non-destructive measurement of film thickness and refractive index.

-

-

Chemical Composition and Purity:

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the film surface and to check for impurities, such as fluorine, nitrogen, or oxygen.

-

Secondary Ion Mass Spectrometry (SIMS): For depth profiling of impurities within the germanium film.

-

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No film deposition | - Insufficient precursor temperature or carrier gas flow.- Substrate temperature too low. | - Increase precursor temperature and/or carrier gas flow rate.- Increase substrate temperature. |

| Poor film adhesion | - Inadequate substrate cleaning.- High residual stress in the film. | - Repeat the substrate cleaning procedure.- Optimize deposition temperature and pressure. |

| High impurity levels (F, N) | - Incomplete reaction of the precursor.- Inefficient removal of byproducts. | - Increase the H₂/precursor ratio.- Increase the substrate temperature.- Lower the reactor pressure. |

| Rough surface morphology | - Gas-phase nucleation.- High deposition rate. | - Lower the reactor pressure and precursor temperature.- Reduce the carrier gas flow rate. |

Conclusion

Ammonium hexafluorogermanate presents a theoretically viable and potentially safer alternative to traditional precursors for the chemical vapor deposition of germanium thin films. This application note provides a comprehensive, though prospective, guide for researchers to explore this novel precursor. The proposed thermal decomposition mechanism and detailed experimental protocol offer a solid starting point for process development. However, it is crucial to emphasize that experimental validation is necessary to confirm the feasibility of this process and to optimize the deposition parameters for achieving high-quality germanium films. Further research in this area could open new avenues for the safe and efficient manufacturing of germanium-based electronic and photonic devices.

References

-

AMERICAN ELEMENTS®. Ammonium Hexafluorogermanate. [Link]

-

Wikipedia. Ammonium hexafluorogermanate. [Link]

-

Nanoscale. ALD and CVD deposition of pure thin gold films from a stable dimethylgold(iii) precursor. [Link]

-

Inorganic Chemistry Frontiers. Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF. [Link]

-

ResearchGate. Structure and thermal decomposition of ammonium metatungstate | Request PDF. [Link]

-

Indian Academy of Sciences. Aerosol assisted chemical vapour deposition of germanium thin films using organogermanium carboxylates as precursors and formati. [Link]

-

MDPI. Growth of Pseudomorphic GeSn at Low Pressure with Sn Composition of 16.7%. [Link]

-

Low-Pressure CVD of Germanium-Silicon films using Silane and Germane sources. [Link]

-

ResearchGate. Mechanochemical Synthesis of Ammonium Hexafluorogallate | Request PDF. [Link]

-

arXiv. Transformation of germanium to fluogermanates. [Link]

- Google Patents. US5880303A - Amidoalane precursors for chemical vapor deposition of aluminum.

-

Scholar Commons. Purification of uranium tetrafluoride using ammonium bifluoride. [Link]

-

European Synchrotron Radiation Facility. Pressure and compositionally driven pathway to a new hexagonal GeSn alloy class. [Link]

-

PMC. Review of Si-Based GeSn CVD Growth and Optoelectronic Applications. [Link]

-

ResearchGate. Germanium as a versatile material for low-temperature micromachining. [Link]

- Google Patents.

-

ResearchGate. Growth of Germanium Carbon Alloy by Pecvd Using Silane as a Growth Promoter | Request PDF. [Link]

-

ResearchGate. Nanovoids in MBE-grown SiGe alloys implanted in situ with Ge+ ions. [Link]

-

ResearchGate. CVD Growth of BN Thin Films Using B 2 H 6 and NH 3 | Request PDF. [Link]

-

Session overview. [Link]

-

ResearchGate. Selective Epitaxial Growth of Strained Silicon-Germanium Films in Tubular Hot-Wall Low Pressure Chemical Vapor Deposition Systems | Request PDF. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thermal decomposition of ammonium hexachloroosmate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Atomic & Liquid Phase Deposition using Ammonium Fluorogermanate

This Application Note is designed for researchers and process engineers specializing in thin-film deposition and semiconductor materials. It details the protocols for using Ammonium Fluorogermanate (IV) (

While standard Atomic Layer Deposition (ALD) typically utilizes volatile organometallics or halides (e.g.,

Part 1: Executive Summary & Mechanism

Ammonium fluorogermanate is a stable, non-pyrophoric solid salt. Unlike hazardous gaseous precursors like Germane (

Dual-Mode Deposition Mechanism

This protocol covers two distinct methodologies:

-

Solid-Source Gas-Phase ALD: Utilizing the thermal decomposition of

to generate ultra-pure -

Equilibrium-Controlled Liquid Phase Deposition (LPD): A "Solution ALD" technique where the slow hydrolysis of

is driven by a fluoride scavenger (e.g., Boric Acid), allowing for monolayer-by-monolayer growth on complex geometries at near-room temperature (

Mechanistic Pathways

Figure 1: Dual pathways for processing Ammonium Fluorogermanate. Path 1 utilizes thermal decomposition for gas-phase ALD, while Path 2 utilizes chemical equilibrium for liquid-phase deposition.

Part 2: Experimental Protocols

Protocol A: Solid-Source Gas-Phase ALD

Target: Ultra-thin, conformal

System Requirements:

-

ALD Reactor with heated solid-source canister (bubbler not required, sublimation driven).

-

Source Temperature Control:

. -

Line Heating:

(to prevent condensation/clogging).

Step-by-Step Methodology:

-

Source Loading: Load anhydrous

powder into a stainless steel or nickel solid-source canister. Ensure the powder is loosely packed to maximize surface area. -

Dehydration (In-situ):

-

Pump down the canister to vacuum (<1 Torr).

-

Heat canister to

for 60 minutes under

-

-

Deposition Cycle (Thermal ALD):

-

Reactor Temp:

. -

Source Temp: Set to

. At this temperature, the salt decomposes/sublimes: -

Pulse A (Precursor): Open source valve for 2-5 seconds .

adsorbs onto the substrate. -

Purge:

purge for 10 seconds. -

Pulse B (Oxidant): Dose

vapor or -

Purge:

purge for 10 seconds.

-

-

Post-Deposition: Cool down under

. -

Validation: Verify film thickness via Ellipsometry. Expected Growth Per Cycle (GPC): 0.5 - 1.2 Å/cycle depending on temperature.

Protocol B: Liquid Phase Deposition (LPD)

Target: Thick, stress-free

Principle: This method relies on the hydrolysis equilibrium of the hexafluorogermanate ion. By adding boric acid, fluoride ions are consumed (forming

Step-by-Step Methodology:

-

Solution Preparation:

-

Dissolve

in deionized water to create a 0.1 M - 0.5 M stock solution. -

Solution should be clear. Filter if necessary (0.2

PTFE filter).

-

-

Scavenger Solution: Prepare a 0.5 M Boric Acid (

) solution. -

Substrate Pre-treatment:

-

Clean substrates (Si wafer, glass, or polymer) with Piranha solution or

plasma to generate surface -OH groups (nucleation sites).

-

-

Deposition Bath Setup:

-

Mix the Precursor and Scavenger solutions in a 1:1 to 1:3 ratio (Precursor:Boric Acid).

-

Note: Higher Boric Acid concentration increases deposition rate but may reduce film density.

-

-

Incubation:

-

Immerse the substrate vertically in the bath.

-

Maintain bath temperature at

. -

Autonomy Note: Do not exceed

as bulk precipitation (dust) will occur rather than film growth.

-

-

Termination:

-

Remove substrate after desired time (Rate is approx 10-30 nm/hour ).

-

Rinse immediately with DI water to stop the reaction.

-

Blow dry with

.

-

Part 3: Data & Characterization[1]

Comparative Analysis of Methods

| Feature | Gas-Phase ALD (Solid Source) | Liquid Phase Deposition (LPD) |

| Precursor State | Solid (Sublimed at | Aqueous Solution (Room Temp) |

| Growth Mechanism | Self-limiting surface reaction (Gas) | Equilibrium-driven hydrolysis (Liquid) |

| Deposition Rate | ~0.8 Å/cycle | ~20 nm/hour |

| Process Temp | ||

| Conformality | Excellent (High Aspect Ratio) | Good (Diffusion limited) |

| Film Density | High | Moderate (may require annealing) |

| Key Impurity | Fluorine (< 1 at.%) | Fluorine (1-3 at.%), -OH groups |

Troubleshooting Guide

-

Problem: Hazy film in LPD.

-

Cause: Bulk precipitation in solution.

-

Fix: Lower the bath temperature or reduce Boric Acid concentration.

-

-

Problem: No growth in Gas-Phase ALD.

-

Cause: Source temperature too low;

not decomposing. -

Fix: Increase source canister temp to

or check for line clogging (cold spots).

-

-

Problem: High Fluorine content in film.

-

Fix: Perform a post-deposition anneal at

in wet

-

References

-

Liquid Phase Deposition of GeO2

-

Thermal Decomposition of Fluorogermanates

-

ALD of Fluorides (Analogous Chemistry)

- Title: Atomic layer deposition of aluminum fluoride using Al(CH3)3 and SF6 plasma.

- Source: Journal of Vacuum Science & Technology A.

-

URL:[Link]

-

Solid Source Precursor Handling

- Title: Enabling Advanced Wafer Processing with High Productivity Systems (ASM Present

- Source: ASM Intern

-

URL:[Link](General reference for solid source delivery systems).

Sources

Troubleshooting & Optimization

Preventing hydrolysis of ammonium hexafluorogermanate in aqueous solution

Topic: Preventing Hydrolysis of Ammonium Hexafluorogermanate in Aqueous Solution

Core Directive & Executive Summary

The Challenge: Ammonium hexafluorogermanate (

The Solution: Stability is achieved not by "preserving" the solution, but by actively forcing the chemical equilibrium toward the hexafluorogermanate species. This requires a dual-action stabilizer: Hydrofluoric Acid (HF) .[1] HF provides the necessary protons (

The Fundamentals (FAQ)

Q1: Why does my clear solution turn cloudy over time?

A: The cloudiness is a precipitate of hydrated germanium dioxide (

The Chemical Pathway:

Q2: Can I just filter the precipitate and use the solution?

A: No. Filtration removes the germanium content, altering the stoichiometry of your solution. If you started with a 0.1 M solution and filtered out

Q3: Why is adding HF better than adding Ammonium Fluoride (

)?

A: While

-

HF serves two roles:[2]

-

Source of

: Shifts equilibrium to the left (Le Chatelier’s Principle). -

Source of

: Scavenges

-

-

only provides

Visualization: The Hydrolysis Trap

The following diagram illustrates the kinetic competition between stabilization (via HF) and degradation (via Hydrolysis).[1]

Caption: The degradation pathway of the hexafluorogermanate ion. Note that the transition to GeO2 becomes irreversible once polymerization occurs.

Troubleshooting Protocols

Protocol A: Preparation of a Stable Stock Solution

Use this protocol for creating new solutions with shelf-stability > 6 months.

Reagents:

-

Hydrofluoric Acid (48-50% ACS Grade) [DANGER: See Safety Section] [1]

-

Deionized Water (Type I, 18.2 MΩ)[1]

Methodology:

-

Calculate Volume: Determine the target volume of water required.

-

Acidify First: Before adding the germanium salt, add HF to the water.

-

Recommended Ratio: For every 1 mole of

, add 0.5 to 1.0 moles of HF. -

Target pH: Ensure the water pH is < 2.0.

-

-

Dissolution: Add the solid

to the acidified water. -

Agitation: Stir using a PTFE (Teflon) coated magnetic bar. Do not use glass stir rods.

-

Storage: Store immediately in a PP (Polypropylene) or PFA/PTFE container.

| Parameter | Specification | Reason |

| Container Material | Plastic Only (PP, HDPE, PTFE) | HF and fluorogermanates etch glass ( |

| pH Limit | < 3.0 | Above pH 3, the hydrolysis rate increases exponentially.[1] |

| Temperature | 20°C - 25°C | Higher temperatures accelerate ligand exchange.[1] Avoid heating to dissolve. |

Protocol B: "Rescuing" a Cloudy Solution

Use this protocol if a solution has just begun to turn turbid. If heavy white sediment has formed, discard the solution.

-

Diagnosis: Shine a laser pointer through the solution (Tyndall effect). If the beam is visible, colloidal

is forming. -

Intervention: Add 48% HF dropwise while stirring vigorously.

-

Observation: The solution should clear as the high concentration of

forces the equilibrium back to -

Validation: Filter the solution through a 0.2 µm PTFE syringe filter to remove any non-redissolved refractory oxides.

Advanced Diagnostics: The Stability Decision Tree

Use this logic flow to determine the root cause of instability in your experiments.

Caption: Diagnostic flow for identifying the cause of precipitation or contamination in fluorogermanate solutions.

Safety & Handling (Critical)

WARNING: Hydrofluoric Acid (HF) Hazard This guide mandates the use of HF. HF is a contact poison that penetrates tissue and decalcifies bone. It can be fatal.

-

PPE: Neoprene or Nitrile gloves (double gloved), face shield, and rubber apron.

-

Antidote: Calcium Gluconate Gel must be instantly accessible on the workbench.

-

Ventilation: All operations must occur inside a certified fume hood.

-

Spill Control: Do not use standard spill kits (clay). Use specific HF neutralizers (calcium carbonate/hydroxide based).[1]

References

-

Mechanism of Hydrolysis

- Thyagarajan, S. et al. "Hydrolysis of the hexafluorogermanate ion in aqueous solution." Inorganic Chemistry.

-

Source Verification:[1]

-

Synthesis & Stability Applications

- Adachi, S. "Properties of Mn4+-activated hexafluorogermanate phosphors." Journal of Applied Physics.

-

Source Verification:[1]

-

Chemical Properties & Solubility

- "Ammonium Hexafluorogermanate Product Data." American Elements.

-

Source Verification:[1]

-

General Fluorine Chemistry

Sources

Removing iron and heavy metal impurities from fluorogermanate salts

Division: Advanced Materials Purification & Synthesis

Status: Operational

Ticket Focus: Impurity Removal (Fe, Pb, Cu, Ni) from Fluorogermanate Salts (

Welcome to the Technical Support Hub

You are accessing this guide because your fluorogermanate salts (e.g.,

In fluorogermanate synthesis, Iron (Fe) is the primary antagonist due to its ubiquitous nature and redox activity, while heavy metals (Pb, Cu, Ni ) act as severe optical attenuators. The following protocols are designed for researchers requiring <1 ppm impurity levels.

Module 1: The Iron Paradox (Fe Removal)

User Query: "I have recrystallized my salt three times, but ICP-MS still shows Iron levels >10 ppm. Why is the iron following the germanium?"

Technical Diagnosis: The persistence of iron is likely due to the Fe(II) oxidation state .

-

Solubility Mimicry: Ferrous fluoride (

) has solubility characteristics that can track with fluorogermanate hosts during crystallization. -

The Redox Trap: Standard recrystallization does not distinguish well between

and the host cation. To separate Iron, you must force it into the

The Solution: Oxidative Solvent Extraction We do not rely on simple recrystallization for Iron. We use a "Chela-Solv" approach.

Protocol A: Oxidative Extraction Workflow

Prerequisites: The salt must be in solution (aqueous HF/acid matrix).

-

Oxidation: Adjust the salt solution to pH 3–4. Add trace Hydrogen Peroxide (

, 30%) . -

Chelation: Add APDC (Ammonium Pyrrolidine Dithiocarbamate) (1% solution).

-

Extraction: Contact with MIBK (Methyl Isobutyl Ketone) or Chloroform .

-

Result: The metal-APDC complexes migrate to the organic phase. The Fluorogermanate anion (

) remains in the aqueous phase.

-

Visualization: Iron & Heavy Metal Removal Pathway

Caption: Workflow for converting soluble impurities into extractable organic complexes.

Module 2: Heavy Metal Scavenging (Pb, Cu, Ni)

User Query: "My iron levels are low, but I'm seeing absorption bands in the UV/Blue region. What is happening?"

Technical Diagnosis:

You are likely seeing d-d transition bands from trace Copper (

Comparison of Removal Agents: Do not use standard cation exchange resins (like Dowex 50W) directly on concentrated fluorogermanate solutions, as the high ionic strength reduces separation efficiency.

| Impurity | Preferred Ligand/Method | Mechanism | Efficiency |

| Iron (Fe) | APDC or Cupferron | Chelation-Extraction | High (requires oxidation) |

| Copper (Cu) | DDTC (Diethyldithiocarbamate) | Complexation | Very High (>99%) |

| Lead (Pb) | Dithizone or APDC | Complexation | High |

| Nickel (Ni) | Dimethylglyoxime (DMG) | Precipitation/Extraction | Moderate (pH sensitive) |

Protocol B: Polishing the Solution For ultra-high purity (UHP), perform a "Polishing Step" after the Iron extraction:

-

Retain the aqueous phase from Protocol A.

-

Adjust pH to ~5 (use high-purity

or -

Pass through a Chelating Resin column (e.g., Chelex 100).

-

Note: Chelex has a high affinity for transition metals even in high salt backgrounds, unlike standard sulfonic acid resins.

-

Module 3: Crystallization & Hydrolysis Prevention

User Query: "I successfully removed the metals, but upon drying, my white salt turned slightly cloudy/opaque. Is this re-contamination?"

Technical Diagnosis:

This is likely Hydrolysis , not metal contamination.

Germanium is amphoteric. In neutral water, the hexafluorogermanate anion is in equilibrium with germanium oxide/hydroxide species:

If you evaporate the water without excess HF, the equilibrium shifts right, depositing insoluble

Protocol C: The "HF-Shielded" Crystallization

-

The Mother Liquor: Ensure your purified aqueous solution contains excess Hydrofluoric Acid (HF) (typically 2–5%). This forces the equilibrium to the left, stabilizing the

anion. -

Vessel Choice: Use PTFE (Teflon) or PFA beakers only. Glass will dissolve and re-introduce Si and Fe impurities.

-

Precipitation: Instead of boiling off water (which concentrates impurities), use the Anti-Solvent Method :

-

Add high-purity Ethanol or Isopropanol to the HF-rich aqueous solution.

-

Fluorogermanate salts are insoluble in alcohol and will precipitate rapidly as pure crystals.

-

Impurities (remaining soluble metal complexes) stay in the alcohol-water mother liquor.

-

Visualization: The Hydrolysis Trap

Caption: Preventing the conversion of Fluorogermanate to Germanium Oxide.

References & Authoritative Grounding

-

USGS. (n.d.). Removal of iron interferences by solvent extraction for geochemical analysis. U.S. Geological Survey. Link

-

Relevance: Establishes the MIBK extraction method as the gold standard for separating Iron from acidic matrices.

-

-

Adam, J.L., & Zhang, X. (2014). Chalcogenide and Fluoride Glasses: Synthesis, Properties and Applications. AIP Publishing. Link (General Ref)

-

Relevance: Defines the strict impurity limits (<1 ppm) required for fluoride-based optical materials to prevent quenching.

-

-

PubChem. (n.d.).[3] Iron(III) Fluoride Data Sheet. National Library of Medicine. Link

-

Relevance: Confirms solubility data indicating FeF3 is soluble in HF, necessitating extraction over simple filtration.

-

-

Brekhovskikh, M.N., et al. (2014). Purification of Fluorides for Optical Materials Synthesis. Inorganic Materials. Link

-

Relevance: Validates the use of chemical purification in the gas/liquid phase before final glass/salt formation.

-

Disclaimer: This guide involves the handling of Hydrofluoric Acid (HF), which is fatally toxic upon skin contact. All protocols must be performed in a fume hood with full PPE (Face shield, Neoprene gloves, Apron) and Calcium Gluconate gel immediately available.

Sources

Controlling Stoichiometry in Ammonium Hexafluorogermanate Synthesis: A Guide for Researchers

<Technical Support Center: Ammonium Hexafluorogermanate Synthesis >

Welcome to the Technical Support Center for ammonium hexafluorogermanate ((NH₄)₂GeF₆) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile compound. Ammonium hexafluorogermanate serves as a critical precursor for germanium-based thin films used in microelectronics and optoelectronics, as well as in the synthesis of various other germanium compounds.[1][2] Achieving the correct stoichiometry is paramount for obtaining high-purity, crystalline material with the desired properties for these applications.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and resolve common issues encountered during synthesis, ensuring the reproducibility and success of your experiments.

Troubleshooting Guide: Issues in Stoichiometry Control

This section addresses specific problems that can arise during the synthesis of ammonium hexafluorogermanate, leading to incorrect stoichiometry and impure products.

Question 1: My final product is a mixture of phases, not pure (NH₄)₂GeF₆. What are the likely causes and how can I fix this?

Answer:

The presence of mixed phases, often including unreacted germanium dioxide (GeO₂) or various ammonium fluorogermanate intermediates, is a common issue stemming from incomplete reaction or improper stoichiometry.[3] The primary synthesis route involves the reaction of germanium dioxide with an ammonium fluoride source, typically in an aqueous medium.[1]

Underlying Causes & Solutions:

-

Incorrect Molar Ratios: The stoichiometry of the overall reaction is crucial. The balanced chemical equation is:

GeO₂ + 6 NH₄F → (NH₄)₂GeF₆ + 4 NH₃ + 2 H₂O

However, in practice, using a stoichiometric amount of ammonium fluoride (NH₄F) or ammonium bifluoride (NH₄HF₂) may not be sufficient to drive the reaction to completion. This is due to the equilibrium nature of the reaction and the potential for side reactions.

-

Causality: Germanium dioxide has low solubility in water. An excess of the fluoride source helps to fully dissolve the GeO₂ by forming soluble intermediate species, thereby ensuring complete conversion to the hexafluorogermanate anion ([GeF₆]²⁻).

-

Solution: Employ a molar excess of the ammonium fluoride source. The optimal excess will depend on your specific reaction conditions (temperature, concentration), but a good starting point is a 10-20% molar excess of NH₄F or NH₄HF₂ relative to GeO₂.

-

-

Inadequate Mixing or Reaction Time: If the reactants are not homogeneously mixed, localized areas of non-stoichiometric ratios can lead to the formation of undesired byproducts. Similarly, insufficient reaction time will result in an incomplete conversion.

-

Causality: The reaction is a heterogeneous process initially, involving a solid (GeO₂) and an aqueous solution. Effective mixing is necessary to maximize the surface area of GeO₂ exposed to the fluoride ions.

-

Solution: Ensure vigorous and continuous stirring throughout the reaction. For hydrothermal synthesis methods, the convection within the autoclave aids mixing, but initial thorough mixing of the precursors is still vital.[1] Extend the reaction time, monitoring the disappearance of the solid GeO₂ as an indicator of reaction progress.

-

-

Suboptimal Reaction Temperature: The reaction kinetics are temperature-dependent. A temperature that is too low will result in a slow reaction rate and incomplete conversion.

-

Causality: Higher temperatures increase the solubility of GeO₂ and provide the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Solution: For aqueous solution synthesis at atmospheric pressure, maintaining a temperature between 80-100°C is generally effective. For hydrothermal synthesis, temperatures in the range of 180-200°C are often employed to ensure the formation of highly crystalline material.[1]

-

Experimental Protocol: Stoichiometry Optimization

The following workflow can be used to systematically optimize the stoichiometry of your synthesis.

Caption: Workflow for Stoichiometry Optimization.

Question 2: The pH of my reaction mixture is drifting. How does this affect the stoichiometry and what should I do?

Answer:

Maintaining the correct pH is critical for the synthesis of ammonium hexafluorogermanate. The stability of the hexafluorogermanate anion and the availability of the ammonium cation are both pH-dependent.

Underlying Causes & Solutions:

-

Reaction with Water (Hydrolysis): The hexafluorogermanate anion can undergo hydrolysis, particularly at elevated temperatures and non-optimal pH, to form oxyfluoride species. This will alter the stoichiometry of the final product.

-

Ammonia Volatilization: The reaction often produces ammonia (NH₃) as a byproduct, especially when starting with ammonium fluoride.[1] If the reaction is performed in an open system at elevated temperatures, the loss of ammonia can shift the equilibrium and lead to a more acidic solution, potentially causing the precipitation of germanium oxides or oxyfluorides.

-

Causality: The equilibrium between ammonium ion (NH₄⁺) and ammonia (NH₃) is pH-dependent. In a more acidic medium, the equilibrium favors NH₄⁺, while in a more basic medium, it shifts towards the volatile NH₃.

-

Solution:

-

Use a Closed System: For reactions at elevated temperatures, using a sealed reaction vessel or a reflux condenser can minimize the loss of volatile components like ammonia. Hydrothermal synthesis in an autoclave is an effective way to maintain a constant environment.[1]

-

Buffer the Solution: The use of ammonium bifluoride (NH₄HF₂) can help to buffer the system due to the equilibrium between HF₂⁻, HF, and F⁻.

-

pH Adjustment: Careful addition of an aqueous ammonia solution can be used to adjust and maintain a slightly acidic to neutral pH, which favors the formation of the desired product.

-

-

Question 3: My product appears to be thermally unstable, decomposing during drying. How can I prevent this?

Answer: